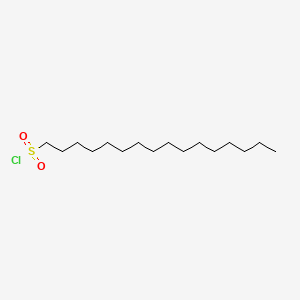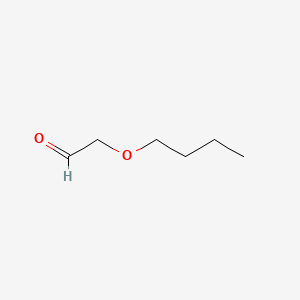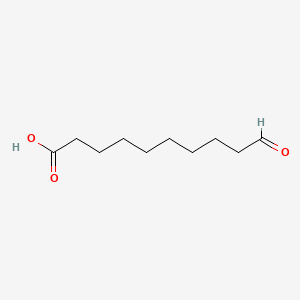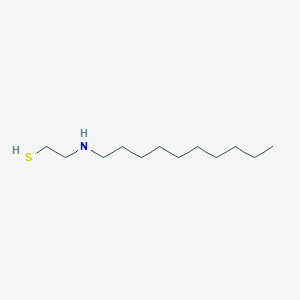
Benzenesulfenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylsulfanol is a SO-thioperoxol.
Applications De Recherche Scientifique
1. Chemical Reactions and Intermediates
Benzenesulfenic acid is involved in various chemical reactions, particularly as an intermediate in organic synthesis. For instance, Okuyama et al. (1990) discussed its role in the acid-catalyzed hydrolysis of ethyl benzenesulfenate, leading to the formation of S-phenyl benzenethiosulfinate. This process involves a hypervalent intermediate, indicating the complex reactivity of benzenesulfenic acid in chemical transformations (Okuyama, Nakamura, & Fueno, 1990). Aversa et al. (2009) explored the addition of benzenesulfenic acid to monosubstituted acetylenes, combining experimental and theoretical methods to understand the reaction mechanisms and outcomes (Aversa, Barattucci, Bonaccorsi, & Contini, 2009).
2. Catalysis and Material Science
Benzenesulfenic acid also plays a role in catalysis and material science. Shen et al. (2016) investigated the catalytic performance of benzenesulfonic acid, a related compound, in the alkylation of thiophenic sulfur compounds, highlighting its potential in petrochemical processes (Shen, Zhang, Ren, & Liang, 2016). Reibel, Nuffer, and Mathis (1992) discussed using poly(phenyl vinyl sulfoxide) as a precursor for polyacetylene synthesis, where benzenesulfenic acid is generated as an intermediate (Reibel, Nuffer, & Mathis, 1992).
3. Environmental and Analytical Chemistry
In the realm of environmental and analytical chemistry, Christie (1989) demonstrated the use of benzenesulfonic acid groups in silver ion chromatography for lipid analysis (Christie, 1989). Wu et al. (2011) explored the adsorption characteristics of various compounds on graphene, including benzenesulfonic acid derivatives, to remove hazardous chemicals from water (Wu, Cai, Tan, Li, Liu, & Yang, 2011).
Propriétés
Numéro CAS |
27610-20-4 |
|---|---|
Nom du produit |
Benzenesulfenic acid |
Formule moléculaire |
C6H6OS |
Poids moléculaire |
126.18 g/mol |
Nom IUPAC |
hydroxysulfanylbenzene |
InChI |
InChI=1S/C6H6OS/c7-8-6-4-2-1-3-5-6/h1-5,7H |
Clé InChI |
NBADVBNRRHVIAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SO |
SMILES canonique |
C1=CC=C(C=C1)SO |
Autres numéros CAS |
27610-20-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1S-(1alpha,4alpha,7alpha)]-1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-4,7-methanoazulene](/img/structure/B1201792.png)









![(1S,2S,6S,11S,14S,15R,18R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1201806.png)